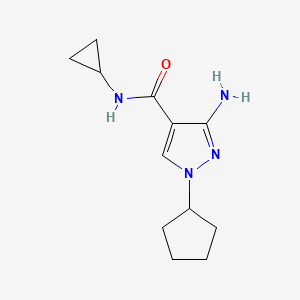

3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide

Description

3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a cyclopentyl substituent at the 1-position of the pyrazole ring, an amino group (-NH₂) at the 3-position, and a cyclopropyl carboxamide (-C(=O)-NH-cyclopropyl) at the 4-position. Its molecular formula is C₁₂H₁₈N₄O, with a calculated molecular weight of 234.18 g/mol. The cyclopropane ring in the carboxamide group introduces rigidity, which may influence binding specificity and metabolic stability compared to more flexible substituents.

Properties

Molecular Formula |

C12H18N4O |

|---|---|

Molecular Weight |

234.30 g/mol |

IUPAC Name |

3-amino-1-cyclopentyl-N-cyclopropylpyrazole-4-carboxamide |

InChI |

InChI=1S/C12H18N4O/c13-11-10(12(17)14-8-5-6-8)7-16(15-11)9-3-1-2-4-9/h7-9H,1-6H2,(H2,13,15)(H,14,17) |

InChI Key |

AHKYHDXEFLOXMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)N)C(=O)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine and cyclopropyl isocyanate with a suitable pyrazole precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Key Observations:

- Molecular Weight : The analog’s higher molecular weight (236.31 vs. 234.18) reflects the isopropyl group’s additional hydrogen atoms.

- Acidity (pKa): Both compounds exhibit similar predicted pKa values (~14), suggesting comparable basicity despite amino group positional differences.

Biological Activity

3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group, a cyclopentyl group, and a cyclopropyl moiety. Its molecular formula is CHN, and it is characterized by the following structural formula:

The biological activity of this compound primarily revolves around its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The compound has been shown to selectively inhibit several kinases, including:

- Cyclin-dependent kinases (CDKs)

- Glycogen synthase kinase 3 beta (GSK3B)

Inhibitory Potency

Research indicates that 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide exhibits notable inhibitory potency against various kinases. For instance, studies have reported effective concentration values (EC50) ranging from 33 nM to 124 nM , indicating its potential as a therapeutic agent in oncology .

Case Studies

- Kinase Selectivity : A study evaluated the selectivity profile of the compound against a panel of approximately 100 kinases. It revealed that the compound selectively inhibited CDK16 with a K value of 160 nM , demonstrating its potential for targeted cancer therapy .

- Cell Viability Assessment : In vitro assays showed that the compound decreased cell viability in a dose-dependent manner across several cancer cell lines. A fluorescence ubiquitination cell cycle (FUCCI) assay indicated that it caused G2/M phase cell cycle arrest, which is critical for preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide can be attributed to its unique structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Amino Group | Enhances solubility and binding affinity |

| Cyclopentyl Group | Contributes to selectivity for certain kinases |

| Cyclopropyl Moiety | Improves metabolic stability |

These features collectively enhance the compound's pharmacological profile, making it a promising candidate for further development.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | EC50 (nM) | Key Features |

|---|---|---|---|

| Compound A | CHN | 33 | High selectivity for CDK16 |

| Compound B | CHN | 124 | Broader kinase inhibition profile |

This table illustrates how slight variations in structure can lead to significant differences in biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.